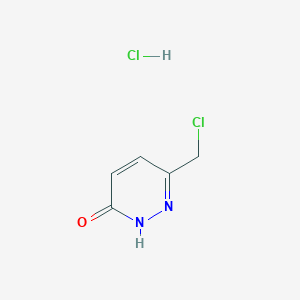

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Corrosion Inhibition

3-(Chloromethyl)-1H-pyridazin-6-one derivatives have been explored for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly protect mild steel surfaces from corrosion in acidic environments. The inhibition efficiency tends to increase with the concentration of the pyridazine derivatives. These compounds operate as mixed-type inhibitors, effectively impeding both the anodic and cathodic processes involved in corrosion. The formation of a protective layer on the metal surface, attributable to the adsorption of these molecules, has been confirmed through various spectroscopic and electrochemical techniques (Olasunkanmi, Mashuga, & Ebenso, 2018), (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthetic Chemistry Applications

Pyridazine derivatives, including 3-(Chloromethyl)-1H-pyridazin-6-one, have been employed as key intermediates in the synthesis of complex molecules. These derivatives facilitate the formation of new carbon-carbon bonds through reactions such as vicarious nucleophilic substitution of hydrogen. This capability underscores their value in creating functionalized pyridazine arrays for further chemical exploration and application. The versatility of these compounds in synthetic chemistry enables the development of novel materials with potential applications in various domains, including pharmaceuticals and materials science (Ostrowicz, Bałoniak, Mąkosza, & Rykowski, 1992).

Solubility Enhancement

The solubility behavior of pyridazinone derivatives in binary solvent systems has been investigated to understand their solution thermodynamics and solvation behavior. These studies are crucial for pharmaceutical applications, where solubility directly impacts drug efficacy and bioavailability. Pyridazinone derivatives demonstrate significant solubility enhancement in solvents like dimethyl sulfoxide (DMSO), which can be leveraged to improve the delivery and effectiveness of poorly soluble pharmaceutical compounds (Shakeel et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in rats, showing a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid .

Result of Action

Similar compounds have been known to exert anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenases (cox) and the nuclear factor kappa b (nf-κb) pathway .

Propriétés

IUPAC Name |

3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLFDDKIVKVCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)

![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2978980.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)

![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)